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molecular formula C11H11NO B8706195 4-ethynyl-N,N-dimethylbenzamide

4-ethynyl-N,N-dimethylbenzamide

Cat. No. B8706195
M. Wt: 173.21 g/mol
InChI Key: WGERVDPHNAQWIS-UHFFFAOYSA-N
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Patent
US07459480B2

Procedure details

The title compound is prepared in analogy to (4-ethynyl-phenyl)-morpholin-4-yl-methanone (Example 16c) from N,N-Dimethyl-4-trimethylsilanylethynyl-benzamide. 1H-NMR (300 MHz): 3.15 (s, 1H); 3.33-3.94 (br, 8H); 7.37 (d, J=6.6, 2H); 7.53 (d, J=6.6, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,N-Dimethyl-4-trimethylsilanylethynyl-benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]([N:11]2[CH2:16]COC[CH2:12]2)=[O:10])=[CH:5][CH:4]=1)#[CH:2].CN(C)C(=O)C1C=CC(C#C[Si](C)(C)C)=CC=1>>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]([N:11]([CH3:16])[CH3:12])=[O:10])=[CH:5][CH:4]=1)#[CH:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C1=CC=C(C=C1)C(=O)N1CCOCC1
Name
N,N-Dimethyl-4-trimethylsilanylethynyl-benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C1=CC=C(C=C1)C#C[Si](C)(C)C)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=CC=C(C(=O)N(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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